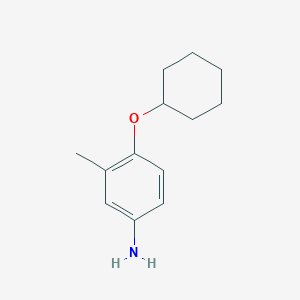

4-(Cyclohexyloxy)-3-methylaniline

Description

4-(Cyclohexyloxy)-3-methylaniline (CAS: 1094497-64-9) is an aromatic amine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . The compound features a cyclohexyloxy group (-O-cyclohexane) attached to the para position of an aniline ring and a methyl substituent at the meta position. This structure confers moderate lipophilicity due to the cyclohexyl group, making it suitable for applications in organic synthesis, pharmaceuticals, or agrochemical intermediates. Limited direct application data are available, but its structural analogs are used in biochemical assays (e.g., TOOS derivatives in uric acid detection) and industrial research .

Properties

IUPAC Name |

4-cyclohexyloxy-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-9-11(14)7-8-13(10)15-12-5-3-2-4-6-12/h7-9,12H,2-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBIMDKKVKHHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-3-methylaniline typically involves the reaction of 4-chloro-3-methylaniline with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)-3-methylaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Cyclohexyloxy)-3-methylaniline with key analogs, emphasizing structural differences, physicochemical properties, and research relevance:

Key Structural and Functional Insights:

Substituent Effects :

- Cyclohexyl vs. Cyclopentyl/Benzyl : The cyclohexyl group in this compound provides greater steric bulk and lipophilicity compared to cyclopentyl (smaller ring) or benzyl (aromatic ring) analogs. This impacts solubility and interaction with biological targets .

- Methyl vs. Methoxy/Halogens : The methyl group is less electron-donating than methoxy (-OCH₃) but avoids the steric hindrance of halogens (e.g., -F, -Cl). Methoxy analogs (e.g., 4-(Cyclopentyloxy)-3-methoxyaniline) show higher reactivity in electrophilic substitutions .

Applications :

- Biochemical Research : TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline), a structural analog, is critical in enzymatic assays for uric acid quantification .

- Pharmaceuticals : Fluorinated and chlorinated analogs are prioritized in drug discovery for their metabolic stability .

Research and Industrial Relevance

- This compound is less studied compared to its halogenated or methoxy-substituted counterparts but shares utility as a building block in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.